molecular formula C13H15N B100428 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole CAS No. 18781-72-1

4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole

Cat. No.: B100428
CAS No.: 18781-72-1
M. Wt: 185.26 g/mol
InChI Key: QUAWBDFZLBLKCC-UHFFFAOYSA-N
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Description

Contextualization within Carbazole (B46965) Chemistry

4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole belongs to the larger family of tetrahydrocarbazoles (THCs), which are partially saturated derivatives of the aromatic heterocyclic compound carbazole. wikipedia.org The tetrahydrocarbazole structure is characterized by a tricyclic system where a pyrrole (B145914) ring is fused to a benzene (B151609) ring on one side and a cyclohexane (B81311) ring on the other. wjarr.com This molecular framework is a privileged scaffold, frequently appearing in a wide array of naturally occurring alkaloids and pharmacologically active compounds. researchgate.netingentaconnect.combenthamdirect.com The presence of the indole (B1671886) moiety within the THC structure is central to its chemical significance and biological relevance. researchgate.net

Significance of the Tetrahydrocarbazole Scaffold in Synthetic Organic Chemistry

The tetrahydrocarbazole motif is a cornerstone in synthetic organic chemistry due to its prevalence in bioactive molecules and its utility as a synthetic intermediate for more complex natural products. rsc.org Compounds containing this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. wikipedia.orgwjarr.com This versatility has made the synthesis of THC derivatives a major focus for medicinal and synthetic chemists. wjarr.comresearchgate.net The development of efficient synthetic routes to access the THC framework is crucial for the discovery of new therapeutic agents. rsc.org Various synthetic strategies have been developed, ranging from conventional methods to modern catalytic approaches, to construct this important chemical entity. wjarr.comingentaconnect.comrsc.org

Historical Overview of Key Discoveries Related to the Compound's Synthesis and Reactivity

The synthesis and study of this compound and its parent structure are rooted in classic organic reactions, most notably the Fischer indole synthesis. This method has been a common and versatile approach for preparing the tetrahydrocarbazole scaffold for over a century. wjarr.comwjarr.com

Key Synthetic Developments:

The Fischer indole synthesis is the most traditional and widely used method for creating the tetrahydrocarbazole core. wjarr.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone, in this case, a substituted cyclohexanone (B45756). wjarr.com For the specific synthesis of 4A-methyl substituted tetrahydrocarbazoles, 1-methylcyclohexanone is a key starting material. nih.gov

Over the years, numerous modifications and improvements to this synthesis have been reported, including the use of various catalysts, microwave assistance, and ionic liquids to improve yields and reaction conditions. wjarr.comwjarr.com More recently, significant advances have been made in the catalytic asymmetric synthesis of chiral tetrahydrocarbazoles, providing access to optically active molecules with high enantioselectivity. rsc.orgnih.govnih.gov One such modern approach involves a one-pot enantioselective [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes catalyzed by chiral Lewis acids. nih.govnih.gov

Table 1: Selected Synthetic Methods for Tetrahydrocarbazoles
MethodStarting MaterialsKey Reagents/ConditionsProduct TypeReference
Fischer Indole SynthesisPhenylhydrazine and CyclohexanoneAcid catalyst (e.g., acetic acid, PPA)1,2,3,4-Tetrahydrocarbazole (B147488) wjarr.com
Specific Fischer Synthesisp-Sulfamylphenylhydrazine and 1-MethylcyclohexanoneReflux in ethanol (B145695)This compound-6-sulfonamide nih.gov
Catalytic Asymmetric [3+3] Annulation2-Alkynylindoles and Donor-Acceptor CyclopropanesChiral Lewis acid catalyst (e.g., InCl3)Chiral 1,2,3,4-Tetrahydrocarbazoles nih.govnih.gov

Key Reactivity Discoveries:

Research into the reactivity of this compound has uncovered unique chemical transformations. A notable discovery is its reaction with organomagnesium halides (Grignard reagents) in the presence of a copper(I) chloride catalyst. rsc.orgresearchgate.net This reaction proceeds through a radical mechanism and results in the formation of cis-4a,9a-dialkylhexahydrocarbazole derivatives. rsc.orgresearchgate.net This specific reactivity highlights the influence of the 4a-methyl group on the stereochemical outcome of the reaction, providing a method to introduce further complexity to the carbazole core. rsc.org

Table 2: Reactivity of this compound
ReactantReagentsProductMechanismReference
This compoundOrganomagnesium halides (Grignard reagents), Cu₂Cl₂cis-4a,9a-Dialkylhexahydrocarbazole derivativesRadical mechanism rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4a-methyl-1,2,3,4-tetrahydrocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAWBDFZLBLKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391131
Record name 1H-Carbazole, 2,3,4,4a-tetrahydro-4a-methyl-
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18781-72-1
Record name 1H-Carbazole, 2,3,4,4a-tetrahydro-4a-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4A-METHYL-2,3,4,4A-TETRAHYDRO-1H-CARBAZOLE
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Synthetic Methodologies and Routes to 4a Methyl 2,3,4,4a Tetrahydro 1h Carbazole

Classic Approaches to Tetrahydrocarbazole Core Synthesis

The foundational methods for constructing the tetrahydrocarbazole skeleton have been pivotal in organic synthesis for over a century. These approaches are characterized by their reliability and broad applicability.

Fischer Indole (B1671886) Synthesis and its Variants

The Fischer indole synthesis, discovered in 1883, remains one of the most common and effective methods for preparing the indole nucleus, which is central to the tetrahydrocarbazole structure. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgnih.gov

In the context of 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole, the synthesis begins with the reaction of a phenylhydrazine with 2-methylcyclohexanone (B44802). nih.gov Under acidic conditions, the initially formed phenylhydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the final indolenine structure. wikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts for this transformation. wikipedia.orgrsc.org For instance, reacting various substituted phenylhydrazines with 2-methylcyclohexanone in refluxing glacial acetic acid has been shown to produce a range of 4a-methyl-1,2,3,4-tetrahydro-4aH-carbazoles. nih.gov

A notable variant of this synthesis utilizes L-menthone, a chiral ketone, to introduce stereocenters into the resulting tetrahydrocarbazole. The reaction of L-menthone with different substituted phenylhydrazines yields diastereomeric 2,3,4,4a-tetrahydro-1H-carbazole analogs. rsc.org This approach highlights the versatility of the Fischer indole synthesis in creating structurally complex molecules.

ReactantsCatalyst/SolventProductReference
Phenylhydrazine, 2-MethylcyclohexanoneAcetic AcidThis compound nih.gov
p-Sulfamylphenylhydrazine, 1-MethylcyclohexanoneEthanol (B145695)This compound-6-sulfonamide nih.gov
Substituted Phenylhydrazines, L-MenthoneAcetic AcidDiastereomeric (2R,4aS)-2,3,4,4a-tetrahydro-1H-carbazole analogs rsc.org

Cyclization Reactions for Carbazole (B46965) Ring Formation

Beyond the Fischer indole synthesis, other cyclization strategies have been developed for the formation of the carbazole ring system. The Borsche-Drechsel cyclization is a classic method that involves the acid-catalyzed rearrangement and cyclization of a cyclohexanone (B45756) phenylhydrazone to give a tetrahydrocarbazole. wjarr.com

Another approach involves the thermal cyclization of the oxime of 2-phenylcyclohexanone. Heating this starting material in aqueous ethanol can also yield the 1,2,3,4-tetrahydrocarbazole (B147488) core. wjarr.com While these methods are less common than the Fischer synthesis for preparing the specific 4a-methyl derivative, they represent fundamental cyclization strategies for accessing the parent tetrahydrocarbazole scaffold.

Stereoselective and Enantioselective Syntheses

The presence of a quaternary stereocenter at the 4a-position makes the stereoselective synthesis of this compound a significant challenge and an area of active research. Modern synthetic methods focus on controlling the precise spatial arrangement of atoms in the molecule.

Control of Stereochemistry at the 4a-Position

Achieving control over the stereochemistry at the C4a quaternary center is crucial for synthesizing specific isomers of 4a-methyltetrahydrocarbazoles. The reaction of this compound with organomagnesium halides (Grignard reagents) in the presence of a copper catalyst has been shown to produce cis-4a,9a-dialkylhexahydrocarbazole derivatives exclusively. rsc.orgresearchgate.net This demonstrates a method for introducing a second substituent at the 9a position with a defined stereochemical relationship to the existing 4a-methyl group. The cis-ring junction was confirmed through further chemical transformations. rsc.org

Diastereoselective Synthesis of Analogs (e.g., syn- and anti-diastereomers)

Diastereoselective synthesis aims to produce one diastereomer of a compound over another. The Fischer indole synthesis using a chiral starting material like L-menthone is a prime example of this strategy. The reaction between L-menthone and various substituted phenylhydrazines in acetic acid yields a mixture of corresponding syn- and anti-diastereomers of 2,3,4,4a-tetrahydro-1H-carbazole analogs. rsc.org The inherent chirality of L-menthone directs the formation of the new stereocenters, leading to a preferential formation of one diastereomer over the other, which can often be separated and characterized individually. rsc.org

Asymmetric Approaches to Chiral Tetrahydrocarbazoles

Asymmetric synthesis involves the use of chiral catalysts or reagents to produce an enantiomerically enriched product from a prochiral or racemic substrate. Several advanced catalytic methods have been developed for the synthesis of chiral tetrahydrocarbazoles. nih.gov

One powerful approach is the one-pot enantioselective [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids. nih.gov This method constructs the chiral tetrahydrocarbazole core with high yields and excellent enantioselectivity (up to 94% ee). nih.gov Another strategy employs a relay catalysis system combining a gold(I) complex and a chiral Brønsted acid. This dual catalytic system facilitates an intramolecular hydroamination/Michael addition cascade to afford functionalized fused-tetrahydrocarbazole scaffolds in excellent yields and high enantioselectivities. acs.org

Furthermore, chiral phosphoric acids have been used to catalyze the enantioconvergent synthesis of chiral tetrahydrocarbazoles from racemic indolylmethanols, providing the desired products with high levels of enantioselectivity. oup.com These modern catalytic approaches represent the cutting edge of synthetic methodology, enabling the efficient and highly selective production of specific chiral isomers of tetrahydrocarbazole derivatives. nih.govacs.org

Asymmetric MethodCatalyst TypeKey TransformationOutcomeReference
[3+3] AnnulationChiral Lewis Acid (e.g., Cu(II)/SaBOX)Annulation of 2-alkynylindoles and cyclopropanesHigh yields (63-87%), excellent enantioselectivity (up to 94% ee) nih.gov
Relay CatalysisGold(I) Complex and Chiral Brønsted AcidIntramolecular hydroamination/Michael addition cascadeExcellent yields, high enantioselectivity acs.org
Enantioconvergent SubstitutionChiral Phosphoric AcidReaction of racemic indolylmethanols with nucleophilesGood yields, high enantioselectivity oup.com

Modern and Sustainable Synthetic Strategies

The synthesis of tetrahydrocarbazoles, including the 4A-methyl derivative, has moved beyond traditional methods towards more sophisticated and sustainable strategies. These modern approaches prioritize higher yields, reduced environmental impact, and greater atomic economy through the application of green chemistry principles and advanced catalytic systems.

Green Chemistry Principles in Tetrahydrocarbazole Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of tetrahydrocarbazole synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.comrsc.org

One prominent green strategy is the use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim (BF4)], as a catalyst. wjarr.com This ionic liquid has proven effective in the Fischer indole synthesis for producing tetrahydrocarbazoles, offering advantages like operational simplicity, high yields, and the ability to be reused for several consecutive reactions without a significant loss of catalytic efficiency. The use of greener co-solvents like methanol (B129727) (MeOH) and ethanol (EtOH) further enhances the environmental profile of this method. Such methodologies are notable for producing products in a pure form after simple filtration and solvent evaporation, which highlights their potential for industrial-scale applications.

Table 1: Comparison of Solvents in Green Synthesis of Tetrahydrocarbazoles

Solvent Reaction Time Yield (%) Reference
Methanol (MeOH) 2.5 h 95
Ethanol (EtOH) 3.0 h 92
Water (H₂O) 5.0 h 55
Acetonitrile (CH₃CN) 4.5 h 65
Dichloromethane (CH₂Cl₂) 4.0 h 70

This interactive table summarizes the effect of different solvents on the yield and reaction time in the [bmim (BF4)]-catalyzed synthesis of a model tetrahydrocarbazole.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has become a cornerstone of modern organic synthesis, providing efficient pathways for forming complex molecules like tetrahydrocarbazoles. nih.gov These methods often involve C-C and C-N bond formation, cyclotrimerization, and ring-closing metathesis. chim.it

Copper(I) Chloride: In reactions specific to derivatives of this compound, copper(I) chloride (CuCl or Cu₂Cl₂) has been used to catalyze the reaction with organomagnesium halides (Grignard reagents). rsc.orgresearchgate.net This process facilitates the formation of cis-4a,9a-dialkylhexahydrocarbazole derivatives through a radical mechanism. rsc.orgresearchgate.net

Palladium-catalyzed Synthesis: Palladium catalysts are widely used for cross-coupling reactions in the synthesis of carbazole scaffolds. chim.it For instance, palladium-catalyzed methods have been developed for the synthesis of various tetrahydrocarbazoles, demonstrating the versatility of this approach. wjarr.com

Rhodium-catalyzed Reactions: Rhodium complexes, such as [RhCp*Cl₂]₂, are employed in C-H activation and cyclization reactions. nih.gov These catalysts can mediate the conversion of substrates like azobenzenes and alkenes into indazole and other heterocyclic derivatives, showcasing a powerful strategy for building complex ring systems that can be adapted for carbazole synthesis. nih.gov

Other Metals: While not as commonly cited for this specific carbazole, catalysts based on scandium, gold, and silver are also utilized in various cyclization and annulation reactions to build complex heterocyclic frameworks.

Table 2: Selected Transition Metal Catalysts in Carbazole Synthesis

Catalyst Reaction Type Application Reference
Copper(I) Chloride (CuCl) Radical Alkylation Synthesis of dialkylhexahydrocarbazoles rsc.orgresearchgate.net
Palladium (e.g., Pd(PPh₃)₄) Cross-Coupling General synthesis of tetrahydrocarbazoles wjarr.comchim.it

This interactive table highlights key transition metal catalysts and their roles in the synthesis of carbazole-related structures.

Metal-Free Cyclization and Annulation Protocols

To further align with green chemistry principles and avoid the cost and potential toxicity of heavy metals, metal-free synthetic routes have been developed. These protocols rely on alternative activation methods to achieve cyclization.

Recent strategies include tandem reactions where multiple steps occur in a single pot without the need for a metal catalyst. rsc.org For example, a hydrolysis reaction followed by an in-situ cyclization can produce fused N-heterocycles. rsc.org Other approaches utilize reagents like molecular iodine to mediate coupling and cyclization reactions, such as the formation of 4-aryl-NH-1,2,3-triazoles from N-tosylhydrazones and sodium azide. organic-chemistry.org A key advantage of some metal-free methods is the generation of benign byproducts, such as water, making them highly eco-friendly alternatives for constructing heterocyclic frameworks. nih.gov

C-H Functionalization Approaches

C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. chim.it This approach avoids the traditional need for pre-functionalized starting materials by directly converting C-H bonds into C-C, C-N, or other bonds. chim.it For carbazole synthesis, the intramolecular C-H amination of 2-aminobiphenyls is a well-established method to generate the carbazole core. chim.it Transition metal catalysts, particularly those based on rhodium, are often employed to facilitate these transformations, which proceed via oxidative olefination followed by intramolecular cyclization. nih.gov While the specific "C-H amination via Intermediate Peroxides" (CHIPS) is a specialized technique, the broader principle of direct C-H amination represents a significant advance in synthesizing carbazole derivatives efficiently.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are a classical and effective strategy for constructing the six-membered ring found in the tetrahydrocarbazole skeleton. chim.it This method involves the [4+2] cycloaddition of a diene and a dienophile to form the cyclohexene (B86901) ring, which is fused to the indole core. chim.itresearchgate.net Modern variations include the benzannulation of 3-nitroindoles with alkylidene azlactones, which serves as a [4+2] annulation strategy to access substituted carbazole derivatives. acs.org These reactions provide a reliable route to the fundamental structure of tetrahydrocarbazoles.

Industrial-Scale Synthesis Considerations

Translating a synthetic route from the laboratory to an industrial scale introduces several critical considerations, including cost, safety, scalability of reagents, and process efficiency. For carbazole derivatives used in pharmaceuticals, such as the antiemetic agent Ondansetron, robust and scalable synthetic processes are essential. google.com

Key aspects for large-scale synthesis include:

Solvent Choice: Utilizing aprotic solvents that are effective, safe, and can be recycled. google.com

Reagent Stoichiometry: Optimizing the quantities of reagents to maximize yield and minimize waste, as demonstrated in the 100-fold scale-up of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one synthesis. google.com

Reaction Time and Temperature: Defining precise heating times (e.g., 1 to 8 hours) and temperatures to ensure complete reaction and prevent byproduct formation. google.com

Product Isolation: Developing efficient methods for isolating the final product in high purity. google.com

Catalyst Reusability: The applicability of reusable catalysts, such as the ionic liquid [bmim (BF4)], is particularly attractive for industrial processes as it reduces cost and waste.

The development of one-pot processes is also highly desirable as it reduces the number of unit operations, saving time and resources. google.com

Reactivity and Chemical Transformations of 4a Methyl 2,3,4,4a Tetrahydro 1h Carbazole

Functional Group Interconversions

Oxidation Reactions and Derived Carbazole (B46965) Derivatives

The conversion of the tetrahydrocarbazole scaffold to the fully aromatic carbazole system is a key oxidative transformation. This aromatization, or dehydrogenation, can be achieved using catalysts such as palladium on charcoal at elevated temperatures. For instance, related tetrahydrocarbazole systems have been successfully aromatized by heating with a palladium on charcoal catalyst to temperatures around 285°C. nih.gov This process removes hydrogen atoms from the saturated ring, resulting in the formation of the planar, aromatic carbazole core. Another established method for this type of dehydrogenation involves heating the tetrahydrocarbazole with chloranil (B122849) in a solvent like xylene. nih.gov These reactions are fundamental in synthesizing substituted carbazoles, which are of significant interest in materials science and medicinal chemistry.

Reduction Reactions (e.g., with sodium borohydride (B1222165), lithium aluminum hydride)

The C=N double bond present in the 3H-indole tautomer of 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole is susceptible to reduction. Standard hydride-reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for the reduction of imines to amines. wikipedia.orgwikipedia.org This would convert the tetrahydro-1H-carbazole into the corresponding 4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole.

While specific studies detailing the direct reduction of the title compound with NaBH₄ or LiAlH₄ are not extensively documented in the provided literature, evidence of its reduction has been observed as a side reaction in other transformations. During the reaction of this compound with butyl Grignard reagent, an appreciable yield of the reduced compound, 4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole, was formed alongside the expected alkylation product. wikipedia.org Further investigation suggested that the Grignard reagent itself acted as the source of the hydrogen atom in this reduction process. wikipedia.org

Carbon-Carbon Bond Forming Reactions

Reactions with Organometallic Reagents (e.g., Grignard Reagents and radical mechanisms)

The reaction of this compound with organometallic reagents, particularly Grignard reagents, provides an effective method for carbon-carbon bond formation at the C9a position. When treated with various alkyl- or arylmagnesium halides in the presence of a catalytic amount of copper(I) chloride (Cu₂Cl₂), the compound undergoes addition across the C=N bond to yield 4a,9a-disubstituted hexahydrocarbazole derivatives. wikipedia.orgorganic-chemistry.orgrsc.org

This transformation proceeds through a radical mechanism, and notably, it exclusively forms the cis-4a,9a-dialkylhexahydrocarbazole diastereomer. wikipedia.orgorganic-chemistry.orgrsc.org The yield of the reaction is influenced by the steric hindrance of the incoming nucleophile from the Grignard reagent. wikipedia.org For example, methylmagnesium iodide provides a moderate yield of the dimethyl derivative, whereas the bulkier tert-butyl Grignard reagent results primarily in the reduced, non-alkylated product. wikipedia.org

Table 1: Reaction of this compound with Various Grignard Reagents wikipedia.org
Grignard Reagent (RMgX)Product (R at C9a)Yield (%)
MeMgIMethyl42
BuMgBrButyl45
PhCH=CHCH₂MgClCinnamyl50
PhCH₂MgClBenzyl69
CH₂=CHMgBrVinyl46
PhMgBrPhenyl60

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This method is extensively used in the synthesis of complex carbazole derivatives. For instance, the Suzuki-Miyaura cross-coupling of haloarenes with arylboronic acids is a key step in preparing 2-nitrobiphenyl (B167123) precursors, which can then be cyclized to form the carbazole skeleton. nih.gov

While the Suzuki coupling is a cornerstone of modern carbazole synthesis, specific examples involving derivatives of this compound as a coupling partner were not detailed in the surveyed literature. Such a reaction would typically require prior functionalization of the tetrahydrocarbazole ring with a halide or triflate group to act as the electrophilic partner.

Multi-component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. While MCRs are valuable in heterocyclic chemistry for rapidly building molecular complexity, specific applications involving this compound as a reactant were not identified in the available research.

Nitrogen-Centered Reactions of this compound

The nitrogen atom within the pyrrole (B145914) moiety of the this compound scaffold is a key center for reactivity. Its lone pair of electrons allows it to act as a nucleophile, participating in a variety of chemical transformations. These reactions are fundamental for the structural diversification of the carbazole core, enabling the synthesis of a wide array of derivatives with potential applications in medicinal and materials chemistry.

Substitution Reactions on the Carbazole Nitrogen

The secondary amine of the tetrahydrocarbazole ring is amenable to substitution reactions, primarily N-alkylation and N-acylation. These reactions introduce various functional groups onto the nitrogen atom, significantly altering the molecule's steric and electronic properties.

N-alkylation is a common strategy to modify the carbazole nitrogen. For instance, analogous tetrahydrocarbazoles can be N-alkylated with reagents like propargyl bromide in the presence of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). rsc.org This reaction proceeds via the deprotonation of the carbazole nitrogen to form a highly nucleophilic anion, which then displaces the bromide from propargyl bromide to yield the N-propargylated derivative. rsc.org This particular functionalization is a gateway to further modifications, such as the copper-catalyzed Huisgen [3+2] cycloaddition to form triazole-linked carbazole derivatives. rsc.org

N-acylation is another important substitution reaction. Tetrahydrocarbazoles can react with acylating agents like phenylacetyl chloride. rsc.org Interestingly, depending on the reaction conditions and the specific carbazole substrate, acylation can occur at both the C-1 and N-9 positions, leading to disubstituted products. rsc.org The use of tosylates, such as in the reaction of 2-(1-cycloalken-1-yl)anilines with tosyl chloride, leads to N-tosylated products which can undergo further transformations. researchgate.net

The choice of base and solvent system is crucial in directing the regioselectivity of these substitution reactions, particularly in more complex carbazole systems where multiple reactive sites exist.

Table 1: Examples of N-Substitution Reactions on Tetrahydrocarbazole Analogs
SubstrateReagentConditionsProduct TypeReference
Tetrahydro-1H-carbazolePropargyl bromideNaH, DMF9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole rsc.org
1,2,3,4-Tetrahydro-9H-carbazolePhenylacetyl chlorideNot specified1,9-Diphenylacetyl-tetrahydrocarbazole rsc.org
2-(1-Cycloalken-1-yl)anilinesTosyl chlorideNot specifiedN-Tosylates researchgate.net

Cyclocondensation Reactions

Cyclocondensation reactions involving the carbazole nitrogen and an adjacent carbon atom are powerful methods for constructing fused polycyclic systems. These reactions build new rings onto the carbazole framework, leading to complex heterocyclic structures like pyrimido[4,5-a]carbazoles.

A notable example involves the reaction of 1,2,3,4-tetrahydrocarbazole (B147488) with highly reactive malonate derivatives. nih.govresearchgate.net Specifically, heating 1,2,3,4-tetrahydrocarbazole with bis(2,4,6-trichlorophenyl) 2-benzylmalonate without a solvent at high temperatures (around 250°C) results in a cyclocondensation reaction. researchgate.net This process forms a new six-membered ring, yielding a pyrido[3,2,1-jk]carbazol-6-one derivative. nih.gov The high reactivity of the bis(2,4,6-trichlorophenyl) malonate is crucial, as similar reactions with less reactive species like diethyl malonates often result in low yields or require harsh conditions that may lead to rearrangement products. researchgate.net

Another strategy for constructing fused rings involves the use of 1-oxo-1,2,3,4-tetrahydrocarbazoles as precursors. These compounds can undergo a base-catalyzed mixed aldol (B89426) reaction with aldehydes, followed by cyclocondensation with guanidine. This sequence has been used to synthesize 2-amino-pyrimido[4,5-a]carbazoles. researchgate.net The incorporation of an amino group through this method can enhance the hydrophilicity of the resulting molecule. researchgate.net

These cyclocondensation reactions highlight the utility of the tetrahydrocarbazole scaffold as a building block for creating intricate, multi-ring systems with potential biological or material applications.

Table 2: Cyclocondensation Reactions with Tetrahydrocarbazole Analogs
SubstrateReagent(s)Key TransformationProduct ClassReference
1,2,3,4-Tetrahydrocarbazolebis(2,4,6-trichlorophenyl) 2-benzylmalonateThermal cyclocondensationPyrido[3,2,1-jk]carbazol-6-one nih.govresearchgate.net
1-Oxo-1,2,3,4-tetrahydrocarbazole derivative1. Aromatic aldehyde (base cat.) 2. GuanidineAldol condensation followed by cyclization2-Amino-pyrimido[4,5-a]carbazole researchgate.net

Rearrangement Reactions

The carbazole nucleus and its partially saturated derivatives can undergo skeletal rearrangements under specific conditions, leading to structurally distinct isomers or related heterocyclic systems. These transformations are often driven by the formation of more stable intermediates or products.

One of the significant rearrangement processes in carbazole synthesis is the ring-rearrangement-aromatization (RRA) reaction. nih.gov While this is often a method to construct the carbazole core itself, it demonstrates the dynamic nature of related precursors. For example, spirocyclopentene-3-oxindole derivatives, which can be synthesized from diallyl-3-oxindoles, undergo a novel RRA reaction to afford carbazole derivatives. nih.gov This process involves a significant reorganization of the spirocyclic system into the stable, aromatic tricyclic carbazole framework. nih.gov

Furthermore, derivatives of hexahydrocarbazoles have been shown to undergo isomerization. N-acyl-1-iodo-1,2,3,4,4a,9a-hexahydrocarbazoles, formed from the reaction of N-acyl-2-(cyclohex-2-en-1-yl)anilines with molecular iodine, can isomerize into hexahydro researchgate.netrsc.orgoxazolo[5,4,3-j,k]carbazol-10-ium iodides. researchgate.net This transformation involves the participation of the N-acyl group in an intramolecular cyclization, representing a rearrangement of the initial hexahydrocarbazole skeleton into a more complex, bridged system. researchgate.net Such rearrangements are influenced by the substituents on the nitrogen and the specific reaction conditions employed.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural determination of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups and atomic framework can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole are not widely published, the analysis of closely related analogs, such as 1,2,3,4-Tetrahydrocarbazole (B147488), provides significant insight into the expected chemical shifts.

The ¹H NMR spectrum would be characterized by distinct signals for the aromatic protons of the indole (B1671886) ring, typically found in the downfield region (δ 7.0-7.6 ppm). The aliphatic protons on the saturated cyclohexane (B81311) ring would appear more upfield, with their chemical shifts and multiplicities influenced by their spatial relationships. The methyl group at the 4a-position would produce a characteristic singlet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The aromatic carbons would resonate at lower field (δ 110-140 ppm), while the aliphatic and methyl carbons would appear at higher field.

Table 1: Representative ¹H NMR Data for the 1,2,3,4-Tetrahydrocarbazole Moiety Data based on a closely related analog.

AssignmentChemical Shift (ppm)
Aromatic H7.57
Aromatic H7.45
Aromatic H7.24
Aromatic H7.11
Aromatic H7.06
Aliphatic CH₂2.70
Aliphatic CH₂1.88

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be the N-H stretching vibration of the indole amine, typically observed as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexane and methyl groups are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations can be seen in the 1450-1600 cm⁻¹ region. rsc.orgnist.gov

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Indole N-HStretch~3400
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Aromatic C=CStretch1450-1600
C-NStretch1200-1350

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The monoisotopic mass of this compound (C₁₃H₁₅N) is 185.12 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) and characteristic fragments resulting from the loss of the methyl group or cleavages within the saturated ring system. uni.lunist.gov

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound uni.lu

AdductPredicted m/z
[M+H]⁺186.12773
[M+Na]⁺208.10967
[M-H]⁻184.11317
[M]⁺185.11990

X-ray Crystallography for Solid-State Structure Determination

Table 4: Crystallographic Data for this compound-6-sulfonamide nih.govnih.gov

ParameterValue
Molecular FormulaC₁₃H₁₆N₂O₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3694 (5)
b (Å)10.4051 (5)
c (Å)13.5937 (8)
β (°)103.516 (6)
Volume (ų)1288.54 (12)
Z4

Conformational Studies

Conformational analysis, particularly informed by X-ray crystallography, reveals the most stable arrangement of the saturated portion of the molecule. For derivatives of this compound, the partially saturated cyclohexane ring consistently adopts a chair conformation in the solid state. nih.govnih.gov This is the most stable conformation for a six-membered ring as it minimizes both angular and torsional strain. In another related structure, (±)-4a-(4-Nitrobenzyl)-2,3,4,4a-tetrahydro-1H-carbazole, the cyclohexane ring also adopts a slightly distorted chair conformation. nih.gov This consistent observation across different derivatives strongly suggests that the chair conformation is the inherent low-energy state for the saturated ring in this molecular system.

Influence of Stereochemistry on Molecular Structure (e.g., 4a-methyl group)

The molecular structure and conformation of the this compound framework are significantly influenced by the stereochemistry at the C4a position, which is a chiral center. The presence of the methyl group at this quaternary carbon atom plays a crucial role in defining the geometry of the fused ring system.

In derivatives of this compound, the partially saturated cyclohexane ring consistently adopts a chair conformation. nih.govnih.gov This conformation is the most stable arrangement for six-membered rings, minimizing both angular and torsional strain. For instance, in the crystal structure of this compound-6-sulfonamide, the partially saturated ring is found in a distinct chair form. nih.govnih.gov Similarly, in (±)-4a-(4-Nitrobenzyl)-2,3,4,4a-tetrahydro-1H-carbazole, the cyclohexane ring adopts a slightly distorted chair conformation. nih.gov The 4a-methyl group is integral to stabilizing this conformation.

Table 1: Crystallographic Data for this compound Derivatives

Parameter This compound-6-sulfonamide nih.gov (±)-4a-(4-Nitrobenzyl)-2,3,4,4a-tetrahydro-1H-carbazole nih.gov
Molecular Formula C₁₃H₁₆N₂O₂S C₁₉H₁₈N₂O₂
Molecular Weight 264.34 306.35
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
a (Å) 9.3694 (5) 8.7266 (3)
b (Å) 10.4051 (5) 16.6916 (6)
c (Å) 13.5937 (8) 11.0857 (4)
β (°) 103.516 (6) 105.790 (4)
Volume (ų) 1288.54 (12) 1553.82 (10)
Z 4 4
Temperature (K) 100 295

Hydrogen Bonding and Intermolecular Interactions in Crystal Packing

Hydrogen bonding and other intermolecular forces are pivotal in defining the crystal packing of this compound and its derivatives. The core structure contains a secondary amine (N-H) group within the indole ring, which can act as a hydrogen bond donor.

The crystal structure of this compound-6-sulfonamide provides a clear example of how these interactions dictate the solid-state architecture. nih.gov In this molecule, strong intermolecular hydrogen bonds dominate the crystal packing. nih.gov The sulfonamide group introduces additional hydrogen bond donors (the amine group) and acceptors (the sulfonyl oxygens). nih.gov

Specifically, two distinct hydrogen bonds are observed:

An N—H···O interaction occurs between one of the amine hydrogens of the sulfonamide group and a sulfonyl oxygen atom of an adjacent molecule. nih.govnih.gov

An N—H···N interaction is formed between the other amine hydrogen of the sulfonamide group and the indole nitrogen atom of another neighboring molecule. nih.govnih.gov

Table 2: Hydrogen Bond Geometry for this compound-6-sulfonamide

Donor–H···Acceptor D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N—H···O 0.89 2.08 2.96 170
N—H···N 0.89 2.15 3.03 171

Data derived from studies on the sulfonamide derivative as a proxy for the hydrogen bonding potential of the core structure. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of carbazole (B46965) derivatives due to its favorable balance of computational cost and accuracy. researchgate.net These calculations allow for a detailed exploration of the molecule's quantum mechanical characteristics.

DFT calculations are instrumental in elucidating the electronic landscape of 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole.

Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For carbazole derivatives, the MESP typically shows a negative potential (red/yellow regions) around the nitrogen atom of the indole (B1671886) ring, indicating its nucleophilic character and propensity to engage in hydrogen bonding. The aromatic ring generally exhibits a negative electrostatic potential, while the hydrogen atoms, particularly the N-H proton, show a positive potential (blue regions), marking them as electrophilic sites. dntb.gov.uaresearchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In carbazole systems, the HOMO is typically localized over the electron-rich indole moiety, while the LUMO is distributed across the aromatic system. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net

Non-Covalent Interactions (NCI) Analysis: NCI analysis is employed to identify and visualize weak, non-covalent interactions within the molecule and in its complexes. This is particularly useful for understanding the forces that govern crystal packing and ligand-receptor binding, such as van der Waals forces, hydrogen bonds, and π-π stacking.

Table 1: Representative Frontier Molecular Orbital Energies for Carbazole Scaffolds This table presents typical energy values for carbazole-type structures as determined by DFT calculations. Actual values for the specific title compound may vary based on the computational method and basis set used.

ParameterTypical Energy Value (eV)Significance
EHOMO-5.0 to -6.0 eVElectron-donating ability
ELUMO-1.5 to -2.5 eVElectron-accepting ability
Energy Gap (ΔE)3.0 to 4.0 eVChemical reactivity and stability

The structure of this compound features multiple chiral centers, leading to the possibility of diastereomers. For instance, the fusion between the cyclohexane (B81311) and pyrrole (B145914) rings can result in different relative stereochemistries, often designated as syn or anti (or cis and trans).

DFT calculations are a powerful tool for assessing the relative stabilities of these diastereomers. By optimizing the geometry of each isomer and calculating its total electronic energy, the thermodynamically most stable form can be identified. The isomer with the lower total energy is predicted to be the more stable and, therefore, the more abundant product under thermodynamic control. These computational predictions are crucial for understanding the regioselectivity and stereoselectivity observed in synthetic routes, such as the Fischer indole synthesis used to prepare these compounds. rsc.org

DFT methods can accurately predict various spectroscopic parameters for this compound.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values are often in excellent agreement with experimental data, aiding in the structural assignment of complex molecules and their isomers. researchgate.net

Vibrational Spectroscopy: The vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed. This allows for the assignment of specific absorption bands in the experimental spectrum to particular vibrational modes of the molecule (e.g., N-H stretch, C=C aromatic stretch). dntb.gov.ua

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions responsible for UV-Visible absorption. The calculated maximum absorption wavelength (λmax) can be compared with experimental spectra to understand the electronic structure. researchgate.net

These theoretical predictions are validated against experimental data. For instance, the geometric parameters (bond lengths, bond angles) of the optimized molecular structure can be compared with data obtained from single-crystal X-ray diffraction of closely related carbazole derivatives to confirm the accuracy of the chosen computational method. nih.govnih.gov

Reaction Mechanism Investigations via Computational Modeling

Computational modeling is essential for elucidating the mechanisms of reactions involving this compound. For example, the reaction of this compound with Grignard reagents in the presence of a copper catalyst has been proposed to proceed through a radical mechanism to form cis-4a,9a-dialkylhexahydrocarbazoles. rsc.orgresearchgate.net

DFT calculations can be used to map the potential energy surface for this proposed pathway. This involves:

Optimizing Geometries: Calculating the structures and energies of reactants, products, and all plausible intermediates.

Locating Transition States: Identifying the transition state structures that connect these intermediates.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction.

By comparing the calculated energy profiles of different possible pathways (e.g., radical vs. concerted), computational modeling can provide strong theoretical evidence to support or refute an experimentally proposed mechanism.

Computational Analysis of Molecular Interactions and Binding Modes (e.g., enzyme-ligand interactions)

The tetrahydrocarbazole scaffold is found in many biologically active compounds, making the study of its interactions with biological targets like enzymes highly relevant. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves placing the this compound molecule into the binding pocket of a target protein and calculating a "docking score," which estimates the binding affinity. This analysis also reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues.

Derivatives of the tetrahydrocarbazole scaffold have been studied as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research. rsc.org Other studies have docked similar carbazole structures into the active sites of enzymes like caspase-3 and 17-beta-hydroxy steroid dehydrogenase. rsc.org

Table 2: Representative Molecular Docking Results for Tetrahydrocarbazole Derivatives with Enzyme Targets This table illustrates the type of data obtained from molecular docking studies on compounds containing the tetrahydrocarbazole core. The specific interactions and scores are representative and highlight the application of the technique.

Enzyme TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Acetylcholinesterase (AChE)-8.0 to -11.0Trp84, Tyr334, Phe330π-π stacking, Hydrophobic
Butyrylcholinesterase (BChE)-7.5 to -10.5Trp82, His438, Tyr332Hydrogen bond, π-π stacking
Caspase-3-6.0 to -8.5His121, Gly122, Ser120Hydrogen bond with N-H group

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the molecular interactions.

Synthetic Utility and Role As a Precursor in Chemical Synthesis

Building Block for Complex Organic Compounds and Advanced Materials

4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole is a versatile heterocyclic compound that serves as a fundamental building block in the synthesis of more complex molecular architectures. Its rigid tricyclic structure, combined with the presence of a reactive secondary amine and an aromatic pyrrole (B145914) ring, offers multiple sites for chemical modification. Researchers have utilized this scaffold to construct a variety of intricate organic compounds.

A notable application is its reaction with organometallic reagents. For instance, the reaction of this compound with Grignard reagents in the presence of a copper catalyst leads to the formation of cis-4a,9a-dialkylhexahydrocarbazole derivatives. researchgate.netrsc.org This transformation proceeds through a radical mechanism and demonstrates the utility of the tetrahydrocarbazole core in stereoselective synthesis, allowing for the controlled installation of alkyl groups to create more saturated and structurally complex carbazole (B46965) systems. researchgate.netrsc.org The specific cis-configuration of the newly formed ring junction has been confirmed through methods such as the alkylation of an η6-tricarbonylchromium complex of the parent compound. researchgate.net These reactions highlight the role of the title compound as a key intermediate for accessing diverse carbazole derivatives with potential applications in various fields of chemistry.

Precursor in Natural Product Synthesis (e.g., carbazole alkaloids)

The tetrahydrocarbazole skeleton is a core structural motif present in a wide array of naturally occurring indole-type alkaloids, many of which exhibit significant biological activity. nih.gov Carbazole alkaloids, a class of compounds known for their diverse pharmacological properties, are found in various organisms. researchgate.net The structure of this compound makes it a valuable synthetic precursor for the total synthesis or semi-synthesis of these natural products.

The synthesis of many complex natural products often relies on a strategy where a core scaffold, closely resembling a part of the target molecule, is first constructed and then elaborated with additional functional groups and ring systems. The this compound framework represents such a scaffold. Its tetrahydrocarbazole core is a key feature in numerous biologically active compounds. wjarr.com Synthetic chemists can leverage this pre-formed ring system to shorten synthetic routes to target alkaloids, avoiding the need to construct the tricyclic core from simpler starting materials. Modifications such as dehydrogenation to form the fully aromatic carbazole, or functionalization at the nitrogen atom and the aromatic ring, are common strategies employed to convert this precursor into more complex natural product analogues.

Scaffold for Derivatization in Medicinal Chemistry Research (as synthetic intermediates for novel derivatives)

In medicinal chemistry, the tetrahydrocarbazole ring system is recognized as a "privileged scaffold" due to its ability to bind to multiple biological targets, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. wjarr.comwikipedia.org this compound serves as an excellent starting point for the development of novel therapeutic agents through derivatization.

Its utility as a synthetic intermediate is demonstrated in the preparation of various derivatives for biological screening. For example, it can be readily converted into sulfonamide derivatives, such as this compound-6-sulfonamide, by reaction with reagents like p-sulfamylphenylhydrazine from the corresponding 1-methylcyclohexanone precursor. nih.govnih.gov Sulfonamides are a well-known class of compounds with diverse biological activities. Furthermore, the nucleophilic nitrogen atom and the potential for substitution on the aromatic ring allow for the introduction of a wide variety of functional groups, leading to libraries of new chemical entities. The synthesis of novel 2,3,4,4a-tetrahydro-1H-carbazoles has been explored for applications such as cholinesterase inhibitors, highlighting the therapeutic potential of this structural class. rsc.org The development of new synthetic methods to create substituted tetrahydrocarbazoles is an active area of research aimed at discovering new drug candidates. researchgate.net

Table 1: Examples of Derivatives Synthesized from this compound Scaffold

Derivative ClassSynthetic ReagentsResulting Compound TypePotential ApplicationReference
DialkylhexahydrocarbazolesGrignard Reagents (Organomagnesium halides), Cu₂Cl₂cis-4a,9a-DialkylhexahydrocarbazolesComplex Molecule Synthesis researchgate.netrsc.org
Sulfonamidesp-Sulfamylphenylhydrazine (in Fischer indole (B1671886) synthesis)This compound-6-sulfonamideMedicinal Chemistry nih.govnih.gov
General DerivativesVariousNovel substituted tetrahydrocarbazolesTherapeutic Agents (e.g., enzyme inhibitors) rsc.orgresearchgate.net

Development of Organic Electronic Materials (e.g., organic semiconductors, luminescent materials)

The carbazole moiety is a cornerstone in the field of organic electronics due to its excellent thermal stability, high hole-transporting ability, and wide energy gap. It is frequently incorporated into the molecular design of host materials for phosphorescent organic light-emitting diodes (PhOLEDs), thermally activated delayed fluorescence (TADF) emitters, and organic semiconductors. mdpi.com While research has often focused on fully aromatic carbazole derivatives, the this compound scaffold offers a unique, partially saturated precursor for novel electronic materials.

This compound can be chemically modified, for instance, through dehydrogenation, to yield the corresponding aromatic 4a-methyl-carbazole. This aromatic derivative can then be functionalized at various positions, a common strategy for tuning the electronic properties of materials used in OLEDs. mdpi.com For example, attaching electron-donating or electron-accepting groups to the carbazole core allows for the engineering of bipolar host materials with balanced charge transport properties. bohrium.com Furthermore, the synthesis of complex tetracyclic carbazole derivatives, which can serve as core structures in organic light-emitting devices, can be envisioned starting from functionalized tetrahydrocarbazoles. acs.org Therefore, this compound represents a valuable starting material for accessing novel carbazole-based compounds tailored for applications in next-generation organic electronics.

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
CyclizationGlacial acetic acid, reflux65–75%
SulfonylationSulfur trioxide complex, DMSO~60%

Advanced: How can diastereoselectivity be controlled during Fischer indolization of L-menthone to synthesize tetrahydrocarbazole analogs?

Answer:
Diastereoselectivity is influenced by acid catalysts and temperature:

  • Catalysts : CuBr or boric acid enhances selectivity by stabilizing transition states.
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (reflux) may reduce selectivity due to equilibration .

Q. Key Findings :

  • CuBr at 25°C yielded a 3:1 diastereomeric ratio (dr).
  • Boric acid at 0°C improved dr to 4:1 .

Basic: What spectroscopic techniques are recommended for characterizing tetrahydrocarbazole derivatives?

Answer:

  • 1H NMR : Identifies substituents (e.g., 4a-methyl group at δ 1.30 ppm) and regiochemistry .
  • X-ray Crystallography : Resolves absolute configuration using SHELX software (e.g., SHELXL-97 for refinement). Hydrogen-bonding networks (e.g., N–H···O interactions) validate molecular packing .
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Advanced: What methodological considerations are critical when resolving contradictions in X-ray crystallographic data?

Answer:

  • Refinement Parameters : Use SHELXL with high-resolution data (R < 0.05) and validate with Δσ(3σ)max/min values to ensure electron density accuracy .
  • Hydrogen Bonding : Analyze geometric parameters (e.g., N–H···O distances of 2.02 Å and angles of 168°) to resolve packing ambiguities .
  • Software Tools : Cross-validate with ORTEP-3 for molecular graphics and DIAMOND for crystal packing visualization .

Q. Refinement Example :

ParameterValue
R[F² > 2σ(F²)]0.045
wR(F²)0.121
S1.05
Δσ(3σ)max0.79 e Å⁻³

Basic: How should researchers approach the refinement of crystal structures using SHELX software?

Answer:

  • Data Preparation : Use CrysAlis PRO for data reduction. Ensure completeness (>95%) and low Rint (<0.03) .
  • Structure Solution : SHELXS-97 for direct methods, followed by SHELXL-97 for full-matrix refinement. Apply constraints for H atoms (mixed independent/constrained refinement) .
  • Validation : Check ADPs (atomic displacement parameters) and geometry (e.g., bond lengths ± 0.01 Å) .

Advanced: How to interpret negative biological activity results in tetrahydrocarbazole derivatives?

Answer:

  • Assay Validation : Confirm assay reliability using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Structural Modifications : Introduce bioisosteres (e.g., replacing sulfonamide with carboxylate) to enhance target interaction.
  • Alternative Targets : Screen against unrelated enzymes (e.g., kinases) or cell lines, as inactivity in one pathway does not preclude broader bioactivity .

Basic: What are the key steps in regioselective reduction and cyclocondensation reactions of tetrahydrocarbazoles?

Answer:

  • Reduction : Use NaBH₄ in ethanol to selectively reduce carbonyl groups. For example, 4a-methyl-tetrahydrocarbazole reduction yields hexahydro derivatives .
  • Cyclocondensation : React with diethyl malonate under reflux (4–6 hours) in acidic conditions to form pyrano-carbazolones. Purify via column chromatography (hexane/EtOAc) .

Q. Example :

ReactionConditionsProduct Yield
ReductionNaBH₄, EtOH, 0°C → RT70–80%
CyclocondensationDiethyl malonate, AcOH, reflux65%

Advanced: How do reaction conditions influence ferric chloride-mediated dehydrodimerization of tetrahydrocarbazoles?

Answer:

  • Acid Concentration : Use 80% methanol with 4% HCl to protonate intermediates, facilitating radical coupling .
  • Oxidant Ratio : 2.5 equivalents of FeCl₃ ensures complete conversion. Excess oxidant may lead to over-oxidation .
  • Temperature : Reflux (65–70°C) accelerates dimerization kinetics. Monitor via TLC to prevent side reactions .

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